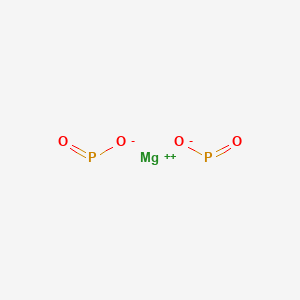

Magnesium Hypophosphite

Description

Properties

CAS No. |

10377-57-8 |

|---|---|

Molecular Formula |

H2MgO4P2+2 |

Molecular Weight |

152.27 g/mol |

IUPAC Name |

magnesium phosphenous acid |

InChI |

InChI=1S/Mg.2HO2P/c;2*1-3-2/h;2*(H,1,2)/q+2;; |

InChI Key |

SEQVSYFEKVIYCP-UHFFFAOYSA-N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Magnesium Hypophosphite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of magnesium hypophosphite, a compound of increasing interest in pharmaceutical and materials science. This document details established synthesis protocols and outlines key analytical techniques for its characterization, presenting quantitative data in accessible formats and visualizing experimental workflows.

Introduction

This compound, with the chemical formula Mg(H₂PO₂-), is an inorganic salt that exists most commonly as a hexahydrate (Mg(H₂PO₂-)₂·6H₂O). It presents as a white, fluorescent crystalline solid that is soluble in water and insoluble in ethanol and ether. Its applications are diverse, ranging from a reducing agent and intermediate in drug synthesis, particularly for medications targeting rheumatoid arthritis, to a non-halogenated flame retardant and a stabilizer for plastics.[1][2][3] In agriculture, it has been explored as a fertilizer additive and a soil conditioner for alkaline soils.[3]

Synthesis of this compound

Two primary methodologies are employed for the synthesis of this compound: direct acid-base neutralization and double decomposition.

Direct Acid-Base Neutralization

This method involves the reaction of a magnesium base, such as magnesium oxide (MgO) or magnesium hydroxide (Mg(OH)₂-), with hypophosphorous acid (H₃PO₂-). The resulting product is typically the hexahydrate form of this compound.[2]

Reaction: MgO + 2H₃PO₂ + 5H₂O → Mg(H₂PO₂-)₂·6H₂O

Experimental Protocol:

Materials:

-

Magnesium oxide (MgO) or Magnesium hydroxide (Mg(OH)₂)

-

Hypophosphorous acid (H₃PO₂-), typically a 50% aqueous solution

-

Deionized water

-

Universal indicator or pH meter

Equipment:

-

Reaction vessel (e.g., beaker or flask)

-

Magnetic stirrer and stir bar

-

Heating mantle or water bath (optional)

-

Filtration apparatus (e.g., Büchner funnel, filter paper)

-

Drying oven

Procedure:

-

Preparation of Magnesium Slurry: In the reaction vessel, create a slurry by dispersing a pre-determined amount of magnesium oxide or magnesium hydroxide in deionized water.

-

Neutralization: While stirring vigorously, slowly add hypophosphorous acid to the magnesium slurry. The reaction is exothermic, so the addition should be controlled to maintain a safe temperature. Monitor the pH of the mixture continuously.[4][5]

-

Endpoint Determination: Continue adding the acid until the pH of the solution reaches a neutral or slightly acidic range (pH 6-7).[6]

-

Crystallization: The resulting solution of this compound is then typically concentrated by gentle heating and evaporation of the solvent to induce crystallization.[2]

-

Isolation and Purification: The formed crystals are collected by filtration. To remove any unreacted starting materials or soluble impurities, the crystals should be washed with a small amount of cold deionized water.

-

Drying: The purified crystals are dried in an oven at a temperature below 100°C to avoid the loss of water of hydration.[3]

Double Decomposition (Metathesis)

This pathway involves the reaction between a soluble magnesium salt, such as magnesium chloride (MgCl₂-), and a soluble hypophosphite salt, typically sodium hypophosphite (NaH₂PO₂-). This method is often preferred as it avoids the direct handling of concentrated hypophosphorous acid.[1]

Reaction: MgCl₂ + 2NaH₂PO₂ + 6H₂O → Mg(H₂PO₂-)₂·6H₂O(s) + 2NaCl(aq)

Experimental Protocol:

Materials:

-

Magnesium chloride hexahydrate (MgCl₂·6H₂O)

-

Sodium hypophosphite monohydrate (NaH₂PO₂·H₂O)

-

Deionized water

Equipment:

-

Two beakers or flasks for dissolving salts

-

Reaction vessel with a magnetic stirrer

-

Filtration apparatus

-

Drying oven

Procedure:

-

Solution Preparation: Prepare separate aqueous solutions of magnesium chloride and sodium hypophosphite. For example, dissolve 1500g of magnesium chloride hexahydrate in 2000 mL of water and 1500g of sodium hypophosphite monohydrate in 1200 mL of water.[1]

-

Reaction: Slowly add the sodium hypophosphite solution to the magnesium chloride solution while stirring continuously at a controlled temperature (e.g., 30°C). A white precipitate of this compound hexahydrate will form.[1]

-

Reaction Completion: Continue stirring the mixture for a set period (e.g., 2 hours) to ensure the reaction goes to completion.[1]

-

Isolation and Purification: Collect the precipitate by filtration. The solid product should be washed with cold deionized water to remove the soluble sodium chloride byproduct.

-

Drying: Dry the purified this compound hexahydrate in an oven at a controlled temperature (e.g., 60-80°C) to obtain the final product.[7]

Synthesis Workflow Diagrams:

Synthesis pathways for this compound.

Characterization of this compound

A suite of analytical techniques is employed to confirm the identity, purity, and structural properties of the synthesized this compound.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

| Property | Value |

| Molecular Formula | Mg(H₂PO₂-)₂ (anhydrous) Mg(H₂PO₂-)₂·6H₂O (hexahydrate) |

| Molecular Weight | 150.25 g/mol (anhydrous) 258.34 g/mol (hexahydrate) |

| Appearance | White, fluorescent, crystalline powder |

| Solubility | Soluble in water; Insoluble in ethanol and ether |

| Density | 1.59 g/cm³ |

| pH (aqueous solution) | Neutral to weakly acidic |

Data sourced from multiple references.[1][3]

X-ray Diffraction (XRD)

X-ray diffraction is a fundamental technique for determining the crystal structure of the synthesized product. For this compound hexahydrate, XRD analysis confirms its crystalline nature and provides information on the lattice parameters. The crystal structure is reported to be a hexagonal closed-packed structure.[8]

Experimental Protocol (General):

-

Sample Preparation: A finely ground powder of the synthesized this compound is packed into a sample holder.

-

Data Acquisition: The sample is analyzed using a powder X-ray diffractometer. Data is typically collected over a 2θ range of 10-80° with a step size of 0.02°.

-

Data Analysis: The resulting diffraction pattern is compared with standard diffraction data from databases such as the International Centre for Diffraction Data (ICDD) to confirm the phase purity and identify the crystal structure.

Vibrational Spectroscopy (FTIR and Raman)

Fourier-transform infrared (FTIR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in the molecule.[9] The spectra of this compound are characterized by the vibrational modes of the hypophosphite anion (H₂PO₂⁻) and the water molecules of hydration.

Expected Vibrational Modes:

-

P-H stretching: A strong band is expected in the region of 2300-2400 cm⁻¹.

-

P=O stretching: A strong absorption is typically observed around 1200-1250 cm⁻¹.

-

O-P-O bending and P-H bending modes: These appear at lower frequencies.

-

O-H stretching (water): A broad band is expected in the region of 3000-3600 cm⁻¹ due to the water of hydration.

-

H-O-H bending (water): A band around 1600-1650 cm⁻¹ is characteristic of the water molecules.

Experimental Protocol (General):

-

Sample Preparation: For FTIR, the sample is typically mixed with KBr and pressed into a pellet or analyzed using an attenuated total reflectance (ATR) accessory. For Raman spectroscopy, a small amount of the powdered sample is placed on a microscope slide.

-

Data Acquisition: Spectra are collected using an FTIR or Raman spectrometer over a standard wavenumber range (e.g., 400-4000 cm⁻¹).

-

Data Analysis: The positions and relative intensities of the absorption or scattering bands are analyzed to confirm the presence of the hypophosphite and water functional groups.

Thermal Analysis (TGA/DSC)

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to study the thermal stability and decomposition of this compound.[10] Upon heating, the hexahydrate first loses its water of hydration, followed by the decomposition of the anhydrous salt at higher temperatures.

Decomposition Pathway:

-

Dehydration: this compound hexahydrate loses five molecules of crystal water at around 100°C and becomes anhydrous at 180°C.[3]

-

Decomposition: Further heating leads to the decomposition of the anhydrous salt, which can release flammable and toxic phosphine gas. The final decomposition product is typically magnesium phosphate.[11]

Experimental Protocol (General):

-

Sample Preparation: A small, accurately weighed sample (5-10 mg) of this compound is placed in an alumina or platinum crucible.

-

Data Acquisition: The sample is heated in a TGA/DSC instrument under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10°C/min) over a specified temperature range (e.g., room temperature to 800°C).

-

Data Analysis: The TGA curve provides information on the mass loss as a function of temperature, allowing for the quantification of water loss and decomposition stages. The DSC curve shows the endothermic and exothermic events associated with these processes.

Characterization Workflow Diagram:

Analytical workflow for the characterization of this compound.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from the characterization of this compound.

Table 1: Purity and Impurity Profile

| Parameter | Specification |

| Assay | ≥ 98% |

| Arsenic (As) | ≤ 4 ppm |

| Lead (Pb) | ≤ 1 ppm |

| Iron (Fe) | ≤ 10 ppm |

| Heavy Metals | ≤ 10 ppm |

| Insolubles | ≤ 0.5% |

| Moisture | ≤ 0.5% (for anhydrous) |

Data compiled from supplier specifications.[3][12]

Table 2: Thermal Decomposition Data

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Process |

| Dehydration 1 | ~100 | ~35% | Loss of 5 H₂O molecules |

| Dehydration 2 | ~180 | ~42% (total) | Formation of anhydrous Mg(H₂PO₂-)₂ |

| Decomposition | > 180 | Variable | Decomposition to magnesium phosphate species |

Approximate values based on literature descriptions.[3][11]

Conclusion

This technical guide has provided detailed methodologies for the synthesis of this compound via acid-base neutralization and double decomposition reactions. Furthermore, it has outlined the key analytical techniques for its comprehensive characterization, including XRD for structural analysis, FTIR and Raman spectroscopy for functional group identification, and TGA/DSC for thermal stability assessment. The presented protocols and data serve as a valuable resource for researchers and professionals engaged in the synthesis and application of this versatile compound. Adherence to these methods will ensure the production of high-purity this compound and its accurate characterization for various applications in drug development and materials science.

References

- 1. CN106006589A - Method for joint production of hypophosphite of calcium, magnesium and aluminum - Google Patents [patents.google.com]

- 2. This compound hexahydrate [himedialabs.com]

- 3. ar.tnjchem.com [ar.tnjchem.com]

- 4. www-s3-live.kent.edu [www-s3-live.kent.edu]

- 5. Reaction of a Suspension of Magnesium Hydroxide with a Weak Acid (Milk of Magnesia) [chem.rutgers.edu]

- 6. michigan.gov [michigan.gov]

- 7. CN101332982B - Method for producing calcium hypophosphite - Google Patents [patents.google.com]

- 8. scispace.com [scispace.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. kuscholarworks.ku.edu [kuscholarworks.ku.edu]

- 11. youtube.com [youtube.com]

- 12. This compound hexahydrate Manufacturers, with SDS [mubychem.com]

An In-depth Technical Guide to the Chemical Properties of Magnesium Hypophosphite

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the chemical properties of magnesium hypophosphite, Mg(H₂PO₂)₂. It details the compound's physical characteristics, solubility, thermal stability, and reactivity. This document includes structured data tables for key quantitative properties, detailed experimental protocols for its synthesis, and visualizations of synthetic and decomposition pathways to serve as a critical resource for professionals in research and development.

Physicochemical Properties

This compound is an inorganic salt that exists commonly as a white, fluorescent crystalline powder in its hexahydrate form, Mg(H₂PO₂)₂·6H₂O.[1][2] It is noted for its hygroscopic nature, readily absorbing moisture from the air.[3] The anhydrous form can be obtained by heating the hexahydrate.[1][4]

Quantitative Data Summary

The fundamental physical and chemical properties of this compound are summarized below. Data for both the anhydrous and hexahydrate forms are presented where available.

| Property | Value (Anhydrous) | Value (Hexahydrate) | Source(s) |

| Molecular Formula | Mg(H₂PO₂)₂ (or H₄MgO₄P₂) | Mg(H₂PO₂)₂·6H₂O | [5][6][7] |

| Molecular Weight | 154.25 g/mol | 262.34 g/mol | [8] |

| CAS Number | 10377-57-8 | 26264-58-4 | [5][8] |

| Appearance | White Powder | White, fluorescent, square crystals | [1][4][6] |

| Density | 1.59 g/cm³ | 1.59 g/cm³ (at 12.5 °C) | [4][6][8] |

| Solubility in Water | Freely soluble; 20 g/100 mL at 20°C | Highly soluble | [3][7][8] |

| Solubility in Organic Solvents | Insoluble in ethanol and ether | Insoluble in alcohol | [4][7][8] |

| pH of Solution | 3-6 (for a 5% solution) | Neutral or weakly acidic | [1][2][6] |

| Melting Point | Decomposes before melting | Loses water at 100°C, becomes anhydrous at 180°C | [1][3][4] |

Impurity Profile

The purity of this compound is critical for its applications, particularly in the pharmaceutical industry. The table below outlines typical impurity limits based on commercial-grade specifications.

| Impurity | Specification Limit | Source(s) |

| Assay | >98% | [6][7] |

| Arsenic (As) | ≤ 4 ppm | [6][7] |

| Lead (Pb) | ≤ 1 ppm | [2][6] |

| Heavy Metals | < 20 ppm | [7][9] |

| Iron (Fe) | < 500 ppm | [6][7] |

| Sulphate (SO₄²⁻) | < 100 ppm | [7] |

| Chloride (Cl⁻) | < 50 ppm | [7] |

| Insolubles | ≤ 0.5% | [2][6] |

Chemical Reactivity and Stability

Reactivity with Acids

As a salt of a weak acid (hypophosphorous acid) and a strong base (magnesium hydroxide), this compound reacts with strong acids. For instance, it reacts with hydrochloric acid to form magnesium chloride and phosphoric acid. The general reaction with a strong acid (HX) can be represented as: Mg(H₂PO₂)₂ + 2HX → MgX₂ + 2H₃PO₂

Reducing Properties

This compound is recognized as an effective reducing agent.[8][10][11] This property is central to its use in applications like electroless chemical plating, where it facilitates the deposition of metals.[6][11] It can also be used as a reducing agent in various chemical syntheses.[7] For example, it can undergo oxidation in the presence of Cerium(IV) and a strong acid.[8]

Thermal Decomposition

This compound exhibits distinct behavior upon heating.

-

Dehydration: The hexahydrate form is easy to weather in dry air.[1][4] When heated to 100°C, it loses five molecules of crystal water.[1][2][4] It becomes fully anhydrous at 180°C.[1][2][4]

-

Decomposition: Upon further heating above 180°C, the anhydrous salt decomposes.[4][6] This decomposition is a disproportionation reaction that releases flammable and highly toxic phosphine gas (PH₃), which is pyrophoric.[1][4][12] The solid residue is magnesium pyrophosphate.

The thermal decomposition pathway is a critical safety consideration, necessitating careful handling and storage away from high temperatures.[2][6]

Caption: Thermal decomposition workflow for this compound hexahydrate.

Experimental Protocols: Synthesis

The industrial and laboratory-scale synthesis of this compound is primarily achieved through two well-established methods: acid-base neutralization and double decomposition.

Protocol 1: Synthesis via Acid-Base Neutralization

This method involves the direct reaction of a magnesium base with hypophosphorous acid.[6][8][11]

-

Objective: To synthesize this compound via neutralization.

-

Reactants:

-

Magnesium Oxide (MgO) or Magnesium Hydroxide (Mg(OH)₂)

-

Hypophosphorous Acid (H₃PO₂)

-

-

Procedure:

-

A stoichiometric amount of magnesium oxide or magnesium hydroxide is slowly added to an aqueous solution of hypophosphorous acid with constant stirring.

-

The reaction is typically carried out in a controlled temperature environment to prevent unwanted side reactions. The neutralization reaction is exothermic.

-

The resulting solution contains dissolved this compound.

-

The solution is then filtered to remove any unreacted solids.

-

The clear filtrate is carefully evaporated under reduced pressure to concentrate the solution.

-

Upon cooling, crystals of this compound hexahydrate precipitate.[8]

-

The crystals are collected by filtration, washed with a small amount of cold deionized water, and dried under controlled conditions to yield the final product.

-

-

Reaction: MgO + 2H₃PO₂ → Mg(H₂PO₂)₂ + H₂O

Protocol 2: Synthesis via Double Decomposition (Metathesis)

This pathway is often preferred as it avoids the direct handling of concentrated hypophosphorous acid.[11] It relies on the reaction between a soluble magnesium salt and a soluble hypophosphite salt.[11][13]

-

Objective: To synthesize this compound via double decomposition.

-

Reactants:

-

A soluble magnesium salt, such as Magnesium Chloride (MgCl₂) or Magnesium Sulfate (MgSO₄).

-

Sodium Hypophosphite (NaH₂PO₂)

-

-

Procedure:

-

Prepare separate aqueous solutions of the magnesium salt and sodium hypophosphite.

-

Slowly add the sodium hypophosphite solution to the magnesium salt solution with continuous stirring at a controlled temperature (e.g., 20-60°C).[13]

-

This compound, being less soluble than the other product (sodium chloride or sodium sulfate), will precipitate out of the solution.

-

The reaction mixture is allowed to cool to maximize precipitation.

-

The precipitate is separated from the solution by filtration.

-

The collected solid is washed with cold deionized water to remove the soluble sodium salt byproduct.

-

The purified this compound is then dried to obtain the final product.

-

-

Reaction: MgCl₂ + 2NaH₂PO₂ → Mg(H₂PO₂)₂↓ + 2NaCl

Caption: Primary synthesis pathways for this compound production.

Applications and Safety

The chemical properties of this compound underpin its use in various fields. It serves as a reducing agent in chemical plating, a stabilizer for plastics, and an intermediate in pharmaceutical synthesis, notably for drugs treating rheumatoid arthritis.[2][4][6] It also finds use in veterinary medicine to treat calcium and magnesium deficiencies.[8][14]

From a safety perspective, while not classified as hazardous under certain regulations, it is an irritant.[5][15] Handling requires standard precautions like protective gear and adequate ventilation.[2][16] In case of fire, it can emit toxic fumes of phosphorus oxides.[3] The primary hazard is the release of toxic and flammable phosphine gas upon thermal decomposition.[1][4] Therefore, it must be stored in a cool, dry, well-ventilated area away from heat and strong oxidizing agents.[2][17]

References

- 1. Properties Of this compound - News - Hubei Hongjia Chemical Industry Co., Ltd [hongjiachem.cn]

- 2. ar.tnjchem.com [ar.tnjchem.com]

- 3. This compound [elitechemicals.in]

- 4. chembk.com [chembk.com]

- 5. This compound | H2MgO4P2+2 | CID 118984374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. innospk.com [innospk.com]

- 7. neemcco.com [neemcco.com]

- 8. This compound | 10377-57-8 [chemicalbook.com]

- 9. This compound Manufacturer,this compound Supplier,Exporter from India [anishchemicals.com]

- 10. This compound at 1450.00 INR in Ahmedabad, Gujarat | Jai Radhe Sales [tradeindia.com]

- 11. This compound Research Compound [benchchem.com]

- 12. youtube.com [youtube.com]

- 13. CN106006589A - Method for joint production of hypophosphite of calcium, magnesium and aluminum - Google Patents [patents.google.com]

- 14. suryanshgroup.com [suryanshgroup.com]

- 15. merckmillipore.com [merckmillipore.com]

- 16. ammol.org [ammol.org]

- 17. tnjchem.com [tnjchem.com]

Unveiling the Atomic Architecture: A Technical Guide to the Crystal Structure of Magnesium Hypophosphite Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structures of magnesium hypophosphite-containing compounds. While the crystal structure of anhydrous this compound (Mg(H₂PO₂)₂) remains elusive in the reviewed literature, detailed crystallographic data are available for its hydrated form, hexaaquamagnesium(II) bis(hypophosphite), and a hybrid perovskite, 1,2,4-triazolium this compound. This document summarizes the key structural parameters, outlines the experimental methodologies for their determination, and presents visual representations of the experimental workflow and crystallographic relationships.

I. Crystallographic Data of this compound Compounds

The structural parameters for two known this compound-containing crystalline compounds are presented below. These data, derived from single-crystal X-ray diffraction studies, offer a foundational understanding of their three-dimensional atomic arrangements.

| Compound | Hexaaquamagnesium(II) bis(hypophosphite) | 1,2,4-Triazolium this compound |

| Formula | --INVALID-LINK--₂ | [Trz][Mg(H₂POO)₃] |

| Crystal System | Tetragonal | Monoclinic |

| Space Group | I4₁/acd | P2₁/c |

| a (Å) | 10.33(1) | 9.6546(5) |

| b (Å) | 10.33(1) | 8.4977(6) |

| c (Å) | 20.38(2) | 13.1101(7) |

| α (°) | 90 | 90 |

| β (°) | 90 | 98.387(5) |

| γ (°) | 90 | 90 |

| Volume (ų) | 2175.5 | 1065.5(1) |

| Z | 8 | 4 |

| Reference | [1] | [2] |

II. Experimental Protocols

The determination of the crystal structures of this compound compounds involves a multi-step process encompassing synthesis, crystal growth, and diffraction analysis.

A. Synthesis and Crystal Growth

1. Hexaaquamagnesium(II) bis(hypophosphite): Single crystals of this compound are typically grown from an aqueous solution. The synthesis involves the reaction of magnesium oxide or magnesium carbonate with hypophosphorous acid.[3] Slow evaporation of the resulting solution at room temperature can yield diffraction-quality crystals.

2. 1,2,4-Triazolium this compound: The synthesis of this hybrid perovskite involves the reaction of 1,2,4-triazole, magnesium carbonate, and hypophosphorous acid in an aqueous solution. The mixture is heated to facilitate the reaction, followed by slow cooling to promote crystallization.

B. X-ray Diffraction Analysis

1. Single-Crystal X-ray Diffraction (SC-XRD): A suitable single crystal is mounted on a goniometer head of a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector. The resulting data are processed to determine the unit cell parameters, space group, and the three-dimensional arrangement of atoms within the crystal.

2. Powder X-ray Diffraction (PXRD): This technique is used to confirm the phase purity of the bulk crystalline material. A powdered sample is exposed to an X-ray beam, and the diffraction pattern is recorded as a function of the scattering angle (2θ). The resulting diffractogram is a fingerprint of the crystalline phase and can be compared to patterns calculated from the single-crystal structure data.[2]

III. Visualizing the Process and Data

To better illustrate the workflow and the relationships within the crystallographic data, the following diagrams are provided.

References

An In-depth Technical Guide to the Thermal Decomposition Pathway of Magnesium Hypophosphite

For Researchers, Scientists, and Drug Development Professionals

Abstract

Magnesium hypophosphite [Mg(H₂PO₂)₂] is a phosphorus-containing compound with applications in various fields, including as a flame retardant and a potential reagent in chemical synthesis. Understanding its thermal decomposition behavior is critical for its safe handling, application, and for the prediction of its performance at elevated temperatures. This technical guide provides a comprehensive overview of the thermal decomposition pathway of this compound, detailing the chemical transformations, resulting products, and the experimental methodologies used for its characterization. The decomposition is a complex process involving a disproportionation reaction, leading to the evolution of toxic phosphine gas and the formation of a stable magnesium phosphate residue.

Thermal Decomposition Pathway

The thermal decomposition of this compound is primarily a disproportionation reaction, a redox process where a substance is simultaneously oxidized and reduced. Upon heating, this compound decomposes to yield phosphine gas (PH₃) and a magnesium phosphate residue.[1] While the exact nature of the final magnesium phosphate can vary depending on the conditions, the most thermodynamically stable end-product is magnesium pyrophosphate (Mg₂P₂O₇).

The proposed overall decomposition reaction is as follows:

2 Mg(H₂PO₂)₂ (s) → Mg₂P₂O₇ (s) + 2 PH₃ (g) + H₂O (g)

This reaction highlights the key transformation where the phosphorus in the hypophosphite ion (oxidation state +1) is converted to phosphine (oxidation state -3) and pyrophosphate (oxidation state +5).

A more detailed, stepwise pathway is proposed as follows:

-

Step 1: Initial Disproportionation and Dehydration. As the temperature increases, the this compound begins to decompose, leading to the formation of an intermediate magnesium phosphite and the release of phosphine gas. It is also likely that any hydrated forms of this compound will first lose water molecules at lower temperatures.

-

Step 2: Further Decomposition and Condensation. The intermediate magnesium phosphite is unstable at higher temperatures and undergoes further decomposition and condensation reactions to form the more stable magnesium pyrophosphate. This step involves the elimination of water.

Quantitative Data Presentation

The following table summarizes the theoretical quantitative data for the thermal decomposition of anhydrous this compound based on the proposed reaction pathway. Experimental values may vary depending on factors such as heating rate, atmosphere, and sample purity.

| Stage | Temperature Range (°C) | Mass Loss (%) (Theoretical) | Gaseous Products | Solid Residue |

| Decomposition | 300 - 500 | 38.6% | PH₃, H₂O | Mg₂P₂O₇ |

Note: The temperature range is an estimation based on the decomposition of other metal hypophosphites and requires experimental verification for this compound. The theoretical mass loss is calculated based on the stoichiometry of the proposed overall reaction.

Experimental Protocols

A thorough investigation of the thermal decomposition of this compound requires a combination of analytical techniques to characterize the mass loss, energetic changes, and evolved gaseous products.

Thermogravimetric Analysis coupled with Differential Scanning Calorimetry (TGA-DSC)

This technique provides simultaneous information on mass changes and heat flow, allowing for the determination of decomposition temperatures, mass loss percentages, and the endothermic or exothermic nature of the transitions.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of finely ground this compound into an alumina crucible.

-

Instrument Setup:

-

Instrument: A simultaneous TGA-DSC analyzer.

-

Temperature Program: Heat the sample from ambient temperature to 800 °C at a constant heating rate of 10 °C/min.

-

Atmosphere: Purge the furnace with an inert gas, such as nitrogen or argon, at a flow rate of 50 mL/min to prevent oxidation.

-

Crucible: Use an open alumina crucible.

-

-

Data Analysis:

-

Analyze the TGA curve to determine the onset and peak decomposition temperatures and the percentage of mass loss for each decomposition step.

-

Analyze the DSC curve to identify endothermic or exothermic events associated with the mass loss, such as decomposition or phase transitions.

-

Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS)

This hyphenated technique is crucial for identifying the gaseous species evolved during the decomposition process, providing direct evidence for the proposed reaction pathway.

Methodology:

-

Sample Preparation and TGA Setup: Follow the same procedure as described for TGA-DSC.

-

Instrument Setup:

-

Instrument: A TGA instrument coupled to a mass spectrometer via a heated transfer line.

-

Transfer Line Temperature: Maintain the transfer line at a temperature sufficient to prevent condensation of the evolved gases (e.g., 200-250 °C).

-

Mass Spectrometer: Operate the mass spectrometer in electron ionization (EI) mode, scanning a mass-to-charge (m/z) range relevant for the expected products (e.g., m/z 10-100).

-

-

Data Analysis:

-

Correlate the ion currents for specific m/z values with the mass loss steps observed in the TGA curve.

-

Monitor for the characteristic m/z values of phosphine (e.g., m/z 34 for PH₃⁺) and water (m/z 18 for H₂O⁺).

-

Visualization of Pathways and Workflows

Thermal Decomposition Pathway of this compound

Caption: Proposed thermal decomposition pathway of this compound.

Experimental Workflow for TGA-MS Analysis

References

An In-depth Technical Guide to Magnesium Hypophosphite (CAS No. 10377-57-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Magnesium hypophosphite, identified by the CAS number 10377-57-8, is an inorganic compound with diverse applications across various scientific and industrial sectors.[1] Also known as magnesium phosphinate, it is a salt of magnesium and hypophosphorous acid.[2] This technical guide provides a comprehensive overview of the physicochemical properties, primary applications, and detailed experimental protocols involving this compound, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound is typically available as a white, crystalline, and odorless powder.[3] It is often found in its hexahydrate form, Mg(H₂PO₂)₂·6H₂O.[4] The compound is soluble in water but insoluble in alcohol and ether.[5][6] Upon heating, it undergoes decomposition; at 100°C, it loses five water molecules, and at 180°C, it becomes anhydrous.[7] Further heating can lead to the release of flammable and toxic phosphine gas.[7]

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| CAS Number | 10377-57-8 | [2] |

| Molecular Formula | Anhydrous: Mg(H₂PO₂)₂ or MgO₄P₂ Hexahydrate: Mg(H₂PO₂)₂·6H₂O | [2][8] |

| Molecular Weight | Anhydrous: 150.25 g/mol Hexahydrate: 262.34 g/mol | [2][4] |

| Appearance | White crystalline powder | [3] |

| Density | 1.59 g/cm³ | [2][9] |

| Solubility | Soluble in water (20 g/100 ml at 20°C); Insoluble in alcohol and ether | [5] |

| pH | 3-6 (in aqueous solution) | [2] |

| Melting Point | Decomposes upon heating | [7] |

| Purity | >98% | [3] |

Key Applications

This compound's utility stems from its function as a reducing agent, a source of phosphorus and magnesium, and a stabilizer.[2][3] Its applications span pharmaceuticals, materials science, and chemical synthesis.

-

Pharmaceuticals: It serves as a reducing agent and an intermediate in the synthesis of active pharmaceutical ingredients (APIs), notably in the development of medications for conditions like rheumatoid arthritis.[1][2] It is also used in the preparation of sterile formulations.[10]

-

Flame Retardant: As a non-halogenated flame retardant, it is incorporated into polymers and thermoplastics to enhance fire safety.[3][11] Its mechanism involves promoting char formation and providing thermal insulation during combustion.[3]

-

Polymer and Resin Stabilization: It is added to plastic formulations to improve thermal and color stability during polymerization processes.[3][11]

-

Chemical Plating: In industrial settings, it is a key component in electroless nickel plating baths, acting as the reducing agent to deposit a nickel-phosphorus alloy onto substrates.[2][12]

-

Veterinary Medicine: It is used as a bioavailable source of magnesium and phosphorus in animal feed, particularly for livestock, to support bone development and metabolic functions.[3] It has also been investigated for the treatment of calcium and magnesium deficiencies in cattle.[5]

-

Agriculture: There is potential for its use as a fertilizer additive and a soil conditioner.[7][11]

Caption: Logical relationships of this compound applications.

Experimental Protocols

Synthesis of this compound

This compound can be synthesized through several methods, with a common approach being the reaction of a magnesium base with hypophosphorous acid or a double decomposition reaction.[3][13]

Methodology: Neutralization Reaction [3]

-

Reactant Preparation: Prepare a solution of hypophosphorous acid (H₃PO₂). Separately, prepare a slurry of magnesium oxide (MgO) or magnesium carbonate (MgCO₃) in water.

-

Reaction: Slowly add the magnesium base slurry to the hypophosphorous acid solution under constant stirring. The reaction should be carried out in a well-ventilated fume hood. The reaction is as follows:

-

2H₃PO₂ + MgO → Mg(H₂PO₂)₂ + H₂O

-

-

Filtration: Once the reaction is complete (indicated by the cessation of gas evolution if using magnesium carbonate), filter the resulting solution to remove any unreacted magnesium base.

-

Crystallization: Carefully evaporate the water from the filtrate to concentrate the solution. This will induce the crystallization of this compound hexahydrate.

-

Drying: Collect the crystals by filtration and dry them under vacuum at a low temperature to avoid decomposition.

Caption: Workflow for the synthesis of this compound.

Electroless Nickel Plating on a Magnesium Alloy Substrate

Electroless nickel plating is a widely used industrial process where this compound acts as a reducing agent. The following is a general protocol for this application.

Methodology:

-

Substrate Pre-treatment:

-

Cleaning: Degrease the magnesium alloy substrate using an alkaline cleaner to remove oils and dirt.

-

Etching: Etch the surface to remove the natural oxide layer and create a suitable surface for plating.

-

Activation: Activate the surface, often using a solution containing zincate, to prepare it for nickel deposition.

-

-

Plating Bath Preparation: Prepare an aqueous electroless nickel plating bath. A typical composition includes:

-

Nickel Source: Nickel sulfate (3 to 9 g/L)[2]

-

Reducing Agent: A hypophosphite compound, such as sodium hypophosphite (12 to 50 g/L)[4]

-

Complexing Agents: Lactic acid and malic acid to chelate nickel ions.[4]

-

Stabilizers: To control the reaction rate and prevent spontaneous decomposition of the bath.

-

pH Adjustment: The pH is typically maintained between 4.0 and 7.0 for acidic baths.[2]

-

-

Plating Process:

-

Immerse the pre-treated magnesium alloy substrate into the heated plating bath (typically 85-95°C).

-

The hypophosphite ions are oxidized on the catalytic surface, releasing electrons that reduce the nickel ions to metallic nickel, which deposits on the substrate.

-

The duration of immersion depends on the desired thickness of the nickel-phosphorus alloy coating.

-

-

Post-treatment:

-

Rinse the plated substrate with deionized water.

-

Dry the substrate.

-

Heat treatment may be applied to improve the hardness and adhesion of the coating.

-

References

- 1. WO2020201811A1 - Non-flammable hypophosphite metal salt based powders and their use as flame retardant ingredients - Google Patents [patents.google.com]

- 2. EP0861924A1 - Hypophosphite solutions and their use in nickel plating - Google Patents [patents.google.com]

- 3. innospk.com [innospk.com]

- 4. EP2551375A1 - Electroless nickel plating bath composition - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. tau.ac.il [tau.ac.il]

- 8. thaiscience.info [thaiscience.info]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Sanivex HealthCare [sanivexhealthcare.in]

- 11. nbinno.com [nbinno.com]

- 12. researchgate.net [researchgate.net]

- 13. CN106006589A - Method for joint production of hypophosphite of calcium, magnesium and aluminum - Google Patents [patents.google.com]

An In-depth Technical Guide to the Discovery and History of Magnesium Hypophosphite

For Researchers, Scientists, and Drug Development Professionals

Abstract

Magnesium hypophosphite, Mg(H₂PO₂)₂, is an inorganic salt that has garnered interest for its applications ranging from a reducing agent in chemical synthesis to a flame retardant and a therapeutic agent. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailing its initial synthesis, key scientific investigations into its properties, and the evolution of its preparation methods. The document includes detailed experimental protocols from historical and modern literature, quantitative data on its physicochemical properties, and graphical representations of its synthesis pathways to serve as a valuable resource for researchers and professionals in chemistry and drug development.

Introduction: The Dawn of a New Phosphorus Oxyacid

The history of this compound is intrinsically linked to the discovery of its parent acid, hypophosphorous acid. In 1816, the French chemist Pierre Louis Dulong first prepared this new phosphorus oxyacid.[1][2] Dulong's work opened a new chapter in the understanding of phosphorus chemistry, leading to the investigation and synthesis of a new class of salts: the hypophosphites. These salts, including this compound, would later be explored for their unique chemical properties and potential applications.

The Historical Trajectory of Hypophosphites

Following Dulong's discovery, the mid-19th century saw a surge in research on hypophosphorous acid and its salts. A significant figure in this period was Charles-Adolphe Wurtz, who, in the 1840s, conducted extensive studies on the constitution of hypophosphorous acid, further elucidating its chemical nature.[3][4]

While a definitive first synthesis of this compound is not prominently documented in a singular breakthrough publication, its preparation would have been a straightforward application of the chemical principles of the time. Chemists of the era would have prepared it by reacting the newly discovered hypophosphorous acid with a magnesium base, such as magnesium oxide or magnesium carbonate, or through a double displacement reaction.

A notable historical application of hypophosphites emerged in the mid-1800s when they were introduced as a potential treatment for tuberculosis.[5] This medicinal interest spurred further investigation into the properties and preparation of various hypophosphite salts, including the magnesium salt.

Synthesis of this compound: From Historical Methods to Modern Protocols

The synthesis of this compound has evolved from early laboratory preparations to more controlled and scalable industrial methods.

Historical Synthesis Protocol

The earliest methods for producing hypophosphite salts involved the reaction of elemental white phosphorus with an aqueous solution of an alkaline earth hydroxide. To synthesize this compound, a two-step process would have been employed, starting with the preparation of a more readily available hypophosphite, such as calcium hypophosphite.

Step 1: Preparation of Calcium Hypophosphite

The reaction of white phosphorus with a slurry of calcium hydroxide yields calcium hypophosphite, along with calcium phosphite as a byproduct.

-

Reaction: P₄ + 2 Ca(OH)₂ + 4 H₂O → 2 Ca(H₂PO₂)₂ + 2 H₂

Step 2: Conversion to this compound

A solution of calcium hypophosphite could then be treated with a soluble magnesium salt, such as magnesium sulfate, to precipitate calcium sulfate and leave this compound in solution.

-

Reaction: Ca(H₂PO₂)₂ + MgSO₄ → Mg(H₂PO₂)₂ + CaSO₄ (s)

The resulting solution would then be filtered and evaporated to crystallize this compound.

Modern Synthesis Protocols

Current methods for synthesizing this compound offer higher purity and better control over the final product.

Method 1: Neutralization of Hypophosphorous Acid

This method involves the direct reaction of hypophosphorous acid with a magnesium base.

-

Reactants: Hypophosphorous acid (H₃PO₂), Magnesium Oxide (MgO) or Magnesium Hydroxide (Mg(OH)₂)

-

Procedure: A stoichiometric amount of magnesium oxide or magnesium hydroxide is slowly added to a solution of hypophosphorous acid with constant stirring. The reaction is typically carried out in an aqueous solution. The resulting solution of this compound is then filtered to remove any unreacted starting material and concentrated by evaporation to induce crystallization. The crystals are subsequently collected by filtration and dried.

-

Reaction: 2 H₃PO₂ + MgO → Mg(H₂PO₂)₂ + H₂O

Method 2: Double Decomposition Reaction

This is a common industrial method that avoids the direct use of hypophosphorous acid.

-

Reactants: A soluble magnesium salt (e.g., magnesium sulfate, MgSO₄) and a soluble hypophosphite salt (e.g., sodium hypophosphite, NaH₂PO₂).

-

Procedure: Aqueous solutions of the magnesium salt and the hypophosphite salt are mixed. If the resulting this compound is less soluble than the other product salt (in this case, sodium sulfate), it will precipitate upon concentration of the solution. Alternatively, if one of the product salts has very low solubility, it will precipitate immediately, driving the reaction forward. The desired this compound is then isolated by crystallization.

-

Reaction: MgSO₄ + 2 NaH₂PO₂ → Mg(H₂PO₂)₂ + Na₂SO₄

Physicochemical Properties of this compound

A summary of the key quantitative data for this compound is presented in Table 1.

| Property | Value |

| Chemical Formula | Mg(H₂PO₂)₂ |

| Molar Mass | 150.25 g/mol (anhydrous) |

| Appearance | White crystalline powder |

| Density | 1.59 g/cm³ |

| Solubility in Water | Soluble |

| Crystal Structure | The hexahydrate, Mg(H₂PO₂)₂·6H₂O, is known to crystallize in the monoclinic system.[6][7] |

| Thermal Decomposition | Decomposes upon heating, releasing phosphine gas.[2][8][9] |

Table 1: Physicochemical Properties of this compound

Experimental Protocols in Detail

Characterization of Thermal Decomposition

The thermal stability and decomposition pathway of this compound can be investigated using thermogravimetric analysis (TGA) coupled with techniques like Fourier-transform infrared spectroscopy (FTIR) or mass spectrometry (MS) to identify the evolved gases.

-

Methodology:

-

A small, precisely weighed sample of this compound is placed in the TGA instrument.

-

The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

The mass of the sample is continuously monitored as a function of temperature.

-

The gases evolved during decomposition are simultaneously analyzed by a connected FTIR or MS instrument.

-

-

Expected Observations:

-

For the hexahydrate, an initial mass loss corresponding to the loss of water of crystallization will be observed.

-

At higher temperatures, the anhydrous salt will decompose. The decomposition of hypophosphites typically involves a disproportionation reaction, yielding phosphine (PH₃), a highly toxic and flammable gas, and various phosphate products.[2][8][9]

-

Visualizing Synthesis Pathways

The logical flow of the synthesis processes can be represented using diagrams.

Historical Synthesis Workflow

Caption: Historical synthesis of this compound.

Modern Synthesis Workflow (Neutralization)

Caption: Modern synthesis via neutralization.

Conclusion

The journey of this compound from a laboratory curiosity in the early 19th century to a compound with diverse modern applications is a testament to the progress of chemical science. Its history, rooted in the foundational work of chemists like Dulong and Wurtz on phosphorus oxyacids, showcases the systematic evolution of synthetic methodologies. For contemporary researchers, understanding this historical context and the fundamental chemistry of its synthesis and properties is crucial for innovating new applications and improving existing technologies that utilize this versatile compound. This guide serves as a foundational resource, bridging the historical discovery with the practical, technical knowledge required for today's scientific and industrial applications.

References

- 1. revistas.unam.mx [revistas.unam.mx]

- 2. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 3. Charles-Adolphe Wurtz (1817-1884) the Eminent French Chemist of the Second Half of the Nineteenth Century (To the 205th Anniversary of His Birth) [redalyc.org]

- 4. The Quiet Revolution [publishing.cdlib.org]

- 5. open.metu.edu.tr [open.metu.edu.tr]

- 6. pubs.aip.org [pubs.aip.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

A Comparative Analysis of Magnesium Hypophosphite: Hydrate vs. Anhydrous Forms

An In-depth Technical Guide for Researchers and Drug Development Professionals

Magnesium hypophosphite, a compound with significant applications in pharmaceuticals and various industrial processes, exists in two primary forms: the hexahydrate (Mg(H₂PO₂)₂·6H₂O) and the anhydrous (Mg(H₂PO₂)₂) form. The presence or absence of water of hydration profoundly influences the material's physicochemical properties, stability, and suitability for specific applications. This technical guide provides a comprehensive comparison of this compound hydrate and its anhydrous counterpart, offering valuable insights for researchers, scientists, and professionals involved in drug development and material science.

Physicochemical Properties: A Quantitative Comparison

The fundamental differences between the hydrated and anhydrous forms of this compound are best understood through a quantitative comparison of their key physicochemical properties.

| Property | This compound Hexahydrate | This compound Anhydrous |

| Molecular Formula | Mg(H₂PO₂)₂·6H₂O[1] | Mg(H₂PO₂)₂[2] |

| Molecular Weight | 262.37 g/mol [3][4] | 152.27 g/mol [2] |

| Appearance | White, fluorescent crystals[5] | White powder or crystals |

| Solubility in Water | Soluble[1] | Data not readily available, but expected to be soluble |

| Solubility in Other Solvents | Insoluble in ethanol and ether[5] | Insoluble in ethanol and ether[5] |

| Relative Density | 1.59 g/cm³ (at 12.5/4 °C)[5] | Data not readily available |

Thermal Behavior and Stability

The thermal stability of this compound is critically dependent on its hydration state. Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential techniques to elucidate the thermal decomposition pathways.

This compound hexahydrate undergoes a multi-step decomposition process upon heating. It begins to lose its water of hydration at around 100°C, where five molecules of water are released.[5] The complete conversion to the anhydrous form occurs at approximately 180°C.[5] Further heating of the anhydrous salt leads to its decomposition, which is accompanied by the release of flammable and highly toxic phosphine gas.[5][6]

A deeper understanding of this thermal decomposition is crucial for safe handling, storage, and processing of this compound, particularly in applications requiring elevated temperatures.

Structural and Spectroscopic Characterization

The structural differences between the hydrated and anhydrous forms can be effectively characterized using X-ray Diffraction (XRD), while their vibrational properties can be probed by Raman and Infrared (IR) spectroscopy.

X-ray Diffraction (XRD): The crystal lattice of the hexahydrate form incorporates six water molecules, resulting in a distinct diffraction pattern compared to the anhydrous form. The loss of water upon heating leads to a significant change in the crystal structure, which can be monitored by XRD.

Raman and Infrared (IR) Spectroscopy: These techniques provide insights into the vibrational modes of the hypophosphite anion (H₂PO₂⁻) and the influence of the magnesium cation and water molecules. In the hydrated form, the presence of water will be evident from the characteristic O-H stretching and bending vibrations in the IR and Raman spectra. The P-H and P-O stretching and bending modes of the hypophosphite anion will also be affected by the hydration state, potentially showing shifts in frequency and changes in peak shape.

Hygroscopicity

Synthesis and Interconversion

The anhydrous form of this compound is typically prepared by the controlled heating of its hexahydrate. The synthesis of the hexahydrate itself can be achieved through various methods, including the reaction of magnesium oxide or magnesium hydroxide with hypophosphorous acid.

The interconversion between the hydrated and anhydrous forms is a reversible process, although rehydration of the anhydrous form upon exposure to moisture is a critical consideration for its handling and storage.

Role as a Reducing Agent

Both forms of this compound can act as effective reducing agents, a property attributed to the hypophosphite anion. This characteristic is leveraged in various applications, including electroless plating and as an intermediate in pharmaceutical synthesis.[8] The mechanism of reduction by hypophosphite involves the oxidation of the phosphorus atom from a lower to a higher oxidation state, with the concomitant reduction of another species. In electroless nickel plating, for instance, hypophosphite reduces nickel ions to metallic nickel.[9] The electrochemical behavior of the hypophosphite ion plays a crucial role in these reduction processes.[10]

Experimental Protocols

Detailed experimental protocols are essential for the accurate characterization and comparison of the two forms of this compound.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

A simultaneous TGA/DSC analysis can be employed to study the thermal decomposition of this compound hexahydrate.

Methodology:

-

Accurately weigh 5-10 mg of the this compound hexahydrate sample into an alumina crucible.

-

Place the crucible in the TGA/DSC instrument.

-

Heat the sample from ambient temperature to a final temperature of approximately 500°C at a controlled heating rate (e.g., 10°C/min) under an inert nitrogen atmosphere.

-

Record the mass loss (TGA) and heat flow (DSC) as a function of temperature.

-

Analyze the resulting curves to identify the temperatures of dehydration and decomposition, and to quantify the mass loss at each stage.[11]

X-ray Diffraction (XRD)

XRD analysis is used to determine the crystalline structure of both the hydrated and anhydrous forms.

Methodology:

-

Grind a small amount of the sample to a fine powder using a mortar and pestle to ensure random orientation of the crystallites.

-

Mount the powdered sample onto a sample holder.

-

Place the sample holder in the XRD instrument.

-

Collect the diffraction pattern over a suitable 2θ range (e.g., 10-80 degrees) using Cu Kα radiation.

-

Compare the obtained diffraction patterns with standard databases to confirm the phase identity.

References

- 1. This compound IP EP Hexahydrate Anhydrous Manufacturers [anmol.org]

- 2. Electrochemical study on electroless copper plating using sodium hypophosphite as reductant | Semantic Scholar [semanticscholar.org]

- 3. This compound 6-hydrate | H12MgO10P2 | CID 21694861 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound hexahydrate | CAS#:7783-17-7 | Chemsrc [chemsrc.com]

- 5. benchchem.com [benchchem.com]

- 6. m.youtube.com [m.youtube.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. The Reduction Mechanism of Sodium Hypophosphite for Ni_Hxo Chemical [hxochem.com]

- 10. ias.ac.in [ias.ac.in]

- 11. ERIC - EJ1012204 - Identifying Hydrated Salts Using Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry, Journal of Chemical Education, 2013-Feb [eric.ed.gov]

A Prospectus on the Quantum Chemical Analysis of Magnesium Hypophosphite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Magnesium hypophosphite, an inorganic compound with significant applications ranging from pharmaceuticals to materials science, presents a compelling subject for in-depth computational analysis.[1][2][3][4] While extensive experimental data on its synthesis and bulk properties exist, a notable gap is present in the literature regarding its molecular-level characteristics and reaction dynamics. This technical guide outlines a comprehensive framework for applying quantum chemical studies, such as Density Functional Theory (DFT) and Molecular Dynamics (MD), to elucidate the electronic structure, reactivity, and dynamic behavior of this compound. By detailing hypothetical experimental protocols and data presentation strategies, this document serves as a roadmap for future research in this area, aiming to unlock a deeper understanding of its properties and accelerate its application in novel technologies.

Introduction to this compound

This compound, with the chemical formula Mg(H₂PO₂)₂, is an inorganic salt that has garnered interest for its versatile properties and applications.[1][2] It is utilized as a reducing agent, particularly in electroless plating, and as a non-halogenated flame retardant in polymers.[3][4][5] In the pharmaceutical sector, it serves as an intermediate in the synthesis of various drug compounds, including treatments for rheumatoid arthritis.[1][2][6] The compound typically exists as a white, fluorescent crystalline solid and is often found in its hexahydrate form, Mg(H₂PO₂)₂·6H₂O.[2][6][7] Despite its widespread use, a detailed understanding of its quantum-level properties remains largely unexplored.

Physicochemical Properties

A summary of the known physicochemical properties of anhydrous this compound and its hexahydrate form is presented below. This data, compiled from various chemical databases, serves as a baseline for computational validation.

Table 1: Physicochemical Data for Anhydrous this compound

| Property | Value | Source(s) |

| CAS Number | 10377-57-8 | [1][5][8] |

| Molecular Formula | Mg(H₂PO₂)₂ (or H₄MgO₄P₂) | [9] |

| Molecular Weight | 150.25 g/mol | [1] |

| Appearance | White crystal or powder | [1][2] |

| Density | 1.59 g/cm³ | [1][2] |

| Solubility | Soluble in water; Insoluble in ethanol and ether | [2] |

| pH (aqueous solution) | 3 - 6 | [1] |

| Decomposition | Decomposes upon strong heating to release phosphine gas | [2][6] |

Table 2: Physicochemical Data for this compound Hexahydrate

| Property | Value | Source(s) |

| CAS Number | 7783-17-7 | [7][10] |

| Molecular Formula | Mg(H₂PO₂)₂·6H₂O (or H₁₂MgO₁₀P₂) | [7][11][12] |

| Molecular Weight | 258.34 g/mol | [5][7][12] |

| Appearance | White, fluorescent crystals | [2][6] |

| Decomposition | Loses 5 water molecules at 100°C; becomes anhydrous at 180°C | [2][6] |

Synthesis Methodologies

The primary methods for synthesizing this compound are through acid-base neutralization or double decomposition reactions.[3]

-

Acid-Base Neutralization: This straightforward method involves reacting hypophosphorous acid (H₃PO₂) with a magnesium base, such as magnesium oxide (MgO) or magnesium hydroxide (Mg(OH)₂).[2][3] The reaction yields this compound and water.

-

Double Decomposition (Metathesis): A common alternative involves the reaction of a soluble magnesium salt, like magnesium chloride (MgCl₂), with a hypophosphite salt, such as sodium hypophosphite (NaH₂PO₂).[13] This results in the precipitation of this compound, leaving a soluble sodium salt in the solution.[13]

Control over reaction parameters such as temperature, pH, and reactant stoichiometry is crucial for obtaining a high-purity product with the desired crystalline form.[3]

Prospective Quantum Chemical Methodologies

While specific quantum chemical studies on this compound are not extensively documented, established computational methods can provide profound insights. The following protocols are proposed as a robust framework for future research.

Density Functional Theory (DFT) for Electronic and Structural Properties

DFT is a powerful quantum mechanical method for investigating the electronic structure of many-body systems. For a crystalline solid like this compound, DFT can predict a range of fundamental properties.

Hypothetical Experimental Protocol:

-

Model Construction:

-

Obtain the crystal structure of Mg(H₂PO₂)₂·6H₂O from crystallographic databases. If unavailable, construct a model based on known coordination chemistry, with the magnesium ion octahedrally coordinated to six water molecules.

-

Create models for both the anhydrous and hexahydrate forms to compare properties.

-

-

Geometry Optimization:

-

Perform full geometry optimization of the unit cell and atomic positions.

-

Employ a suitable exchange-correlation functional (e.g., PBE, B3LYP) with a plane-wave basis set for periodic systems or a Gaussian-type basis set for molecular clusters.

-

Include dispersion corrections (e.g., DFT-D3) to accurately model non-covalent interactions, such as hydrogen bonding.

-

-

Property Calculations:

-

Electronic Band Structure: Calculate the band structure and density of states (DOS) to determine the material's electronic nature (insulator, semiconductor) and band gap.

-

Vibrational Frequencies: Compute the vibrational modes (IR and Raman spectra) and compare with experimental spectroscopic data for structural validation.

-

Bonding Analysis: Use techniques like Quantum Theory of Atoms in Molecules (QTAIM) or Electron Localization Function (ELF) to analyze the nature and strength of chemical bonds (ionic Mg-O, covalent P-H, P-O) and intermolecular hydrogen bonds.

-

-

Data Analysis and Presentation:

-

Tabulate optimized lattice parameters and compare them with experimental X-ray diffraction data.

-

Plot the electronic band structure and DOS diagrams.

-

Present calculated vibrational frequencies alongside experimental spectra for comparison.

-

Summarize bond critical point properties (e.g., electron density, Laplacian) in a table to quantify bond strengths.

-

Molecular Dynamics (MD) for Dynamic Behavior

MD simulations are a computational method for analyzing the physical movements of atoms and molecules over time. This technique is ideal for studying the behavior of this compound in solution, its hydration structure, and its role in various dynamic processes.

Hypothetical Experimental Protocol:

-

System Setup:

-

Place a magnesium ion (Mg²⁺) and two hypophosphite ions (H₂PO₂⁻) in a simulation box.

-

Solvate the system with a sufficient number of water molecules (e.g., using TIP3P or SPC/E water models) to create an aqueous environment at a desired concentration.

-

Select appropriate force fields for the ions and water.

-

-

Simulation Protocol:

-

Energy Minimization: Minimize the potential energy of the initial system to remove unfavorable contacts.

-

Equilibration: Gradually heat the system to the target temperature (e.g., 298 K) and equilibrate it under constant pressure (NPT ensemble) until properties like density and temperature stabilize.

-

Production Run: Run the simulation for a significant duration (nanoseconds) in the NVT or NPT ensemble to collect trajectory data.

-

-

Data Analysis:

-

Hydration Structure: Calculate the radial distribution functions (RDFs) for Mg-O(water) and P-O(water) pairs to determine the coordination numbers and hydration shell structure.

-

Ion Pairing: Analyze the distance between Mg²⁺ and H₂PO₂⁻ ions over time to investigate the formation and dynamics of ion pairs.

-

Diffusion: Calculate the mean squared displacement (MSD) to determine the diffusion coefficients of the ions and water molecules.

-

Investigating Reaction Mechanisms

Quantum chemical methods are instrumental in elucidating reaction mechanisms, including determining transition state structures and calculating activation energies. For this compound, this could be applied to understand its thermal decomposition or its function as a reducing agent.

Logical Framework for studying Thermal Decomposition:

-

Hypothesize Pathway: Propose a reaction pathway for the decomposition of Mg(H₂PO₂)₂, potentially leading to products like phosphine (PH₃), magnesium phosphate, and hydrogen.

-

Locate Stationary Points: Use DFT to calculate the optimized geometries and energies of the reactant, intermediates, transition states (TS), and products along the proposed pathway.

-

Verify Transition States: Confirm that each TS has exactly one imaginary frequency corresponding to the reaction coordinate.

-

Construct Energy Profile: Plot the potential energy surface to visualize the reaction pathway and determine the activation energies for each step.

Conclusion and Future Outlook

The application of quantum chemical studies to this compound holds immense potential for bridging the gap between its macroscopic applications and its fundamental molecular properties. The DFT and MD protocols outlined in this guide provide a clear and robust framework for researchers to investigate its structural, electronic, and dynamic characteristics. Such studies would not only contribute to a deeper scientific understanding but could also drive innovation by enabling the rational design of new materials and processes that leverage the unique properties of this compound. Future work should focus on executing these computational experiments and validating the theoretical predictions against new experimental data to create a comprehensive and predictive model of this compound's behavior.

References

- 1. innospk.com [innospk.com]

- 2. chembk.com [chembk.com]

- 3. This compound Research Compound [benchchem.com]

- 4. Magnesium phosphinate (10377-57-8) at Nordmann - nordmann.global [nordmann.global]

- 5. neemcco.com [neemcco.com]

- 6. ar.tnjchem.com [ar.tnjchem.com]

- 7. This compound hexahydrate | CymitQuimica [cymitquimica.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. This compound | H2MgO4P2+2 | CID 118984374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound HEXAHYDRATE | 7783-17-7 [chemicalbook.com]

- 11. ammol.org [ammol.org]

- 12. This compound 6-hydrate | H12MgO10P2 | CID 21694861 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. CN106006589A - Method for joint production of hypophosphite of calcium, magnesium and aluminum - Google Patents [patents.google.com]

An In-depth Technical Guide to Magnesium Hypophosphite for Researchers

This guide provides a comprehensive overview of magnesium hypophosphite, with a focus on its material safety, chemical properties, and handling protocols relevant to scientific researchers and professionals in drug development.

Chemical and Physical Properties

This compound, particularly in its hexahydrate form, is a white crystalline solid.[1][2] It is soluble in water, with its aqueous solution being neutral to weakly acidic.[1][3] However, it is insoluble in organic solvents like ethanol and ether.[1][3]

Quantitative Data Summary

| Property | Value | Source(s) |

| Molecular Formula | Mg(H₂PO₂)₂·6H₂O | [1][2] |

| Molecular Weight | 262.4 g/mol (hexahydrate) | [4] |

| Appearance | White, fluorescent crystals or powder | [1][3] |

| Solubility in Water | 20 g/100 mL at 20°C | [5] |

| Solubility in Organic Solvents | Insoluble in ethanol and ether | [1][3] |

| pH of Aqueous Solution | Neutral to weakly acidic (pH 3-6) | [3][6] |

| Relative Density | 1.59 g/cm³ (at 12.5/4 °C) | [1][3] |

| Purity (Assay) | ≥ 98% | [4][6] |

Impurity Profile

| Impurity | Limit | Source(s) |

| Arsenic (As) | ≤ 4 ppm | [4][6] |

| Lead (Pb) | ≤ 1 ppm | [4][6] |

| Iron (Fe) | ≤ 10 ppm | [7] |

| Heavy Metals | ≤ 10 ppm | [7] |

| Insolubles | ≤ 0.5% | [4][6] |

| Water Content | ≤ 0.5% | [6] |

Safety and Handling

This compound is generally not classified as a hazardous substance.[8] However, it is crucial to handle it with appropriate care in a laboratory setting.

Hazard Identification and Precautions

While not classified as hazardous, direct contact should be avoided.[3] It is recommended to use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[9] Handling should be done in a well-ventilated area to avoid inhalation of dust.[9]

Incompatibilities

This compound is incompatible with strong oxidizing agents.[6] Contact with these substances should be strictly avoided to prevent vigorous reactions.

Storage

Store in a cool, dry, and well-ventilated area away from heat and direct sunlight.[6] Keep the container tightly closed to prevent moisture absorption, as the material is hygroscopic.[2]

Experimental Protocols

General Protocol for Purity Assay by Redox Titration

This is a representative protocol for determining the purity of this compound, based on the reducing nature of the hypophosphite anion.

Principle: The hypophosphite ion (H₂PO₂⁻) is oxidized by a known excess of a standard oxidizing agent (e.g., potassium permanganate or ceric sulfate) in an acidic medium. The unreacted oxidant is then back-titrated with a standard reducing agent (e.g., ferrous ammonium sulfate).

Materials:

-

This compound sample

-

Standardized potassium permanganate (KMnO₄) solution (e.g., 0.1 N)

-

Standardized ferrous ammonium sulfate ((NH₄)₂Fe(SO₄)₂·6H₂O) solution (e.g., 0.1 N)

-

Sulfuric acid (H₂SO₄), concentrated

-

Ortho-phosphoric acid (H₃PO₄)

-

Ferroin indicator

-

Distilled water

Procedure:

-

Accurately weigh approximately 200 mg of the this compound sample and dissolve it in 50 mL of distilled water in a 250 mL conical flask.

-

Carefully add 10 mL of concentrated sulfuric acid and 5 mL of ortho-phosphoric acid.

-

Add a known excess of standardized potassium permanganate solution (e.g., 50 mL of 0.1 N KMnO₄) to the flask.

-

Heat the mixture in a water bath at 60-70°C for 30 minutes to ensure complete oxidation of the hypophosphite. The solution should remain purple, indicating an excess of permanganate.

-

Cool the solution to room temperature.

-

Add 2-3 drops of ferroin indicator.

-

Titrate the excess permanganate with the standardized ferrous ammonium sulfate solution until the color changes from greenish-blue to reddish-brown.

-

Perform a blank titration using the same procedure but without the this compound sample.

Calculation: The percentage purity of this compound can be calculated using the following formula:

Where:

-

V_blank = Volume of ferrous ammonium sulfate solution used in the blank titration (mL)

-

V_sample = Volume of ferrous ammonium sulfate solution used in the sample titration (mL)

-

N_FAS = Normality of the ferrous ammonium sulfate solution

-

Eq. Wt. of Mg(H₂PO₂)₂ = Equivalent weight of this compound

-

W_sample = Weight of the this compound sample (g)

Visualizations

Safe Handling Workflow for this compound

Caption: A workflow for the safe handling of this compound in a laboratory setting.

Role of Magnesium in Cellular Signaling

While this compound's direct role in signaling is not established, the magnesium ion (Mg²⁺) is a crucial secondary messenger. This diagram illustrates its general involvement in cellular signaling.

Caption: The role of Mg²⁺ influx in T-cell activation via the MagT1 transporter.[10]

Stability and Reactivity

This compound is stable under normal storage conditions.[6] It undergoes thermal decomposition at elevated temperatures. At 100°C, the hexahydrate form loses five molecules of crystal water, becoming anhydrous at 180°C.[1][3] Further heating leads to decomposition, which can release flammable and highly toxic phosphine gas.[1][3]

Applications in Research and Development

This compound serves as a reducing agent and an intermediate in the synthesis of various compounds.[6] In the pharmaceutical industry, it is used in the manufacturing of drugs, including those for treating rheumatoid arthritis.[1][2] It also finds applications as a stabilizer for polymers and as a flame retardant.[3][8] In veterinary medicine, it is a bioavailable source of magnesium and phosphorus.[4]

References

- 1. This compound Research Compound [benchchem.com]

- 2. Properties Of this compound - News - Hubei Hongjia Chemical Industry Co., Ltd [hongjiachem.cn]

- 3. chembk.com [chembk.com]

- 4. ar.tnjchem.com [ar.tnjchem.com]

- 5. This compound | 10377-57-8 [chemicalbook.com]

- 6. innospk.com [innospk.com]

- 7. This compound IP EP Hexahydrate Anhydrous Manufacturers [anmol.org]

- 8. nbinno.com [nbinno.com]

- 9. This compound | H2MgO4P2+2 | CID 118984374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Signaling role for Mg2+ revealed by immunodeficiency due to loss of MagT1 - PMC [pmc.ncbi.nlm.nih.gov]

The Untapped Potential of Magnesium Hypophosphite in Nanomaterial Synthesis: A Technical Guide

For Immediate Release

Shanghai, China – December 23, 2025 – While the scientific community has extensively explored various precursors for the synthesis of advanced nanomaterials, magnesium hypophosphite remains a largely uncharted territory with significant untapped potential. This technical guide serves as a resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the prospective role of this compound as a precursor for nanomaterial synthesis. Although direct literature on this specific application is scarce, this paper will extrapolate from the known chemistry of hypophosphites and the synthesis of analogous nanomaterials to propose potential synthetic routes and applications.

Introduction: The Promise of a Novel Precursor

This compound, Mg(H₂PO₂)₂, is a salt of hypophosphorous acid. Its thermal decomposition behavior, which yields magnesium phosphate and phosphine gas, suggests its utility as a versatile precursor in nanomaterial synthesis.[1] The in-situ generation of phosphine (PH₃), a highly reactive phosphorus source, could enable the formation of a variety of metal phosphide nanomaterials, while the solid magnesium phosphate residue could itself form nanostructures with interesting properties. This guide will explore these potential pathways, drawing parallels from established synthesis methods of related nanomaterials.

Proposed Synthetic Pathways Involving this compound

Based on the thermal decomposition properties of this compound, two primary synthetic strategies can be envisioned: the formation of magnesium phosphate nanomaterials and the synthesis of metal phosphide nanomaterials.

Synthesis of Magnesium Phosphate Nanomaterials

The direct thermal decomposition of this compound leads to the formation of magnesium phosphate. By controlling the decomposition conditions, such as temperature, ramp rate, and atmosphere, it may be possible to generate magnesium phosphate nanomaterials with controlled morphology and size.

Caption: Proposed workflow for magnesium phosphate nanomaterial synthesis.

Synthesis of Metal Phosphide Nanomaterials

The phosphine gas released during the decomposition of this compound can be utilized as a phosphorus source for the synthesis of metal phosphide nanomaterials. This can be achieved by introducing a metal precursor into the reaction system, which would react with the in-situ generated phosphine.

Caption: Proposed workflow for metal phosphide nanomaterial synthesis.

Quantitative Data from Analogous Nanomaterial Synthesis

While specific quantitative data for nanomaterials synthesized from this compound is not available, the following tables summarize typical data for magnesium phosphate and metal phosphide nanomaterials synthesized using alternative, well-documented precursors. This information provides a benchmark for researchers exploring the potential of this compound.

Table 1: Properties of Magnesium Phosphate Nanomaterials (Alternative Precursors)

| Precursors | Synthesis Method | Morphology | Particle Size (nm) | Reference |

| MgCl₂·6H₂O, K₂HPO₄/K₃PO₄ | Chemical Precipitation | Irregular clusters | 20-200 | [2] |

| Ca(NO₃)₂·4H₂O, Mg(NO₃)₂·6H₂O, (NH₄)H₂PO₄ | Chemical Precipitation | Rod-like | ~70 | [3] |

| MgNH₄PO₄·6H₂O (Struvite) | Thermal Decomposition | Mesoporous | - | [4] |

| Calcium nitrate, Magnesium nitrate, Diammonium hydrogen phosphate | Wet Chemical Method | Varied with conditions | 40-500 | [5] |

Table 2: Properties of Metal Phosphide Nanomaterials (Alternative Precursors)

| Metal Precursor | Phosphorus Source | Synthesized Nanomaterial | Particle Size (nm) | Synthesis Method | Reference |

| NiCl₂ | Tris(trimethylsilyl)phosphine | Ni₂P | ~5-10 | Solution Phase | [6] |

| CoCl₂ | Tris(trimethylsilyl)phosphine | CoP | ~7 | Solution Phase | [6] |

| Metal Chlorides | P(SiMe₃)₃ | Ru₅₀P₅₀, Mo₅₀P₅₀, Co₅₀P₅₀ | 1.3 - 3.0 | Low-Temperature Solution | [7] |

| Ni(acac)₂ | Trioctylphosphine (TOP) | Ni₂P, Ni₁₂P₅ | Not specified | Thermal Decomposition | [8] |

Detailed Experimental Protocols for Analogous Nanomaterials

The following are detailed experimental protocols for the synthesis of magnesium phosphate and metal phosphide nanomaterials using established methods. These protocols can serve as a starting point for developing procedures that utilize this compound.

Experimental Protocol: Synthesis of Magnesium Phosphate Nanoparticles via Chemical Precipitation

This protocol is adapted from the synthesis of nano MgHPO₄·3H₂O and Mg₃(PO₄)₂·5H₂O.[2]

Materials:

-

Magnesium chloride hexahydrate (MgCl₂·6H₂O)

-

Dipotassium hydrogen phosphate (K₂HPO₄) or Tripotassium phosphate (K₃PO₄)

-

Deionized water

-

Ethanol

Procedure:

-

Prepare a 10 mM solution of either K₂HPO₄ or K₃PO₄ by dissolving the appropriate amount in 100 mL of deionized water in a flask.

-

To the phosphate solution, add a 10 mM solution of MgCl₂·6H₂O.

-

Allow the reaction solution to stand under static conditions at room temperature for 24 hours.

-

Filter the resulting precipitate and wash it three times with deionized water and then with ethanol.

-

Dry the final product at 66 °C for 24 hours.

Experimental Protocol: Low-Temperature Synthesis of Transition Metal Phosphide Nanoparticles

This protocol is based on a versatile approach for synthesizing various transition metal phosphide nanoparticles.[6][7]